molecular formula C10H7ClO B8250252 1-(3-Chlorophenyl)-2,3-butadien-1-one

1-(3-Chlorophenyl)-2,3-butadien-1-one

Cat. No.: B8250252
M. Wt: 178.61 g/mol
InChI Key: QVCOOTDMCYZRDD-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2,3-butadien-1-one (CAS: 196952-98-4) is an α,β-unsaturated ketone featuring a conjugated dienone system and a 3-chlorophenyl substituent. The 3-chlorophenyl group enhances electron-withdrawing effects, influencing reactivity in cycloaddition and nucleophilic substitution reactions .

Properties

InChI

InChI=1S/C10H7ClO/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3-7H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCOOTDMCYZRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation methods for 1-(3-Chlorophenyl)-2,3-butadien-1-one involve synthetic routes and reaction conditions that are specific to its chemical structure. Industrial production methods typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-2,3-butadien-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(3-Chlorophenyl)-2,3-butadien-1-one has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it is used to study the effects of specific chemical modifications on biological systems. In medicine, it is used in the development of new therapeutic agents. In industry, it is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2,3-butadien-1-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol

  • Structure: Replaces the dienone system with a trifluoroethanol group (C₈H₆ClF₃O; CAS: 81577-11-9).
  • Key Differences: The trifluoroethanol group introduces strong electron-withdrawing effects via fluorine atoms, increasing acidity compared to the ketone group in the target compound. Reduced conjugation due to the absence of the butadienone system, altering UV-Vis absorption profiles and reactivity in photochemical applications.

Heterocyclic Derivatives: 1-(3-Chlorophenyl)-4-(3-chloropropyl) Piperazine

  • Structure : Incorporates a piperazine ring with dual chlorinated substituents (3-chlorophenyl and 3-chloropropyl).
  • Key Differences: The piperazine core enables hydrogen bonding and basicity, contrasting with the planar, non-basic dienone system.

Sulfur-Containing Analog: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Structure : Features a sulfanyl (-S-) linkage and pyrazole ring (C₁₁H₈ClF₃N₂OS).
  • Key Differences: The sulfanyl group enhances nucleophilicity, enabling thiol-ene reactions, unlike the electrophilic dienone. Pyrazole rings contribute to aromatic stability and metal coordination, expanding applications in catalysis .

Heavy Metal Complex: Merbaphen

  • Structure : Mercury-containing compound with a 3-chlorophenyl group (C₁₆H₁₆ClHgN₂NaO₆).
  • Key Differences: Mercury confers toxicity and complexation behavior, limiting biomedical applications compared to the organic dienone. The chlorophenyl group stabilizes the organomercury bond, a property absent in the target compound .

Biological Activity

1-(3-Chlorophenyl)-2,3-butadien-1-one, also known as chalcone, is a compound belonging to the class of flavonoids. Chalcones are characterized by their open-chain structure and have been extensively studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The molecular formula of this compound is C10H7ClO. Its structure can be represented as follows:

C6H4(Cl)C=CC=C(O)C6H4\text{C}_6\text{H}_4(\text{Cl})-\text{C}=\text{C}-\text{C}=\text{C}(\text{O})-\text{C}_6\text{H}_4

This structure features a chlorophenyl group attached to a butadiene backbone with a ketone functional group.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies showed that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-725.0Apoptosis induction
A549 (Lung)30.5Cell cycle arrest
HeLa (Cervical)22.0Inhibition of proliferation

Antimicrobial Activity

The antimicrobial effects of this compound have also been investigated. Studies indicate that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. It has been reported to reduce the production of pro-inflammatory cytokines in vitro, which may contribute to its therapeutic effects in inflammatory diseases.

Case Studies

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study conducted by researchers evaluated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent inhibition of cell viability with an IC50 value of approximately 25 µM. Flow cytometry analysis revealed that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Properties Against Staphylococcus aureus

In another study focusing on antimicrobial activity, the effectiveness of this compound against Staphylococcus aureus was assessed. The compound exhibited an MIC of 50 µg/mL, demonstrating its potential as a natural antibacterial agent.

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